molecular formula C19H15ClO4 B5077496 (3Z)-3-[(3-Chlorophenyl)methylidene]-5-(2,4-dimethoxyphenyl)-2,3-dihydrofuran-2-one

(3Z)-3-[(3-Chlorophenyl)methylidene]-5-(2,4-dimethoxyphenyl)-2,3-dihydrofuran-2-one

Cat. No.: B5077496
M. Wt: 342.8 g/mol
InChI Key: POGKMVHMAPZQJC-JYRVWZFOSA-N
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Description

(3Z)-3-[(3-Chlorophenyl)methylidene]-5-(2,4-dimethoxyphenyl)-2,3-dihydrofuran-2-one is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group and a dimethoxyphenyl group attached to a dihydrofuranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(3-Chlorophenyl)methylidene]-5-(2,4-dimethoxyphenyl)-2,3-dihydrofuran-2-one typically involves a multi-step process. One common method is the Knoevenagel condensation, which involves the reaction of an aldehyde with a compound containing an active methylene group in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(3-Chlorophenyl)methylidene]-5-(2,4-dimethoxyphenyl)-2,3-dihydrofuran-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the compound into a more saturated form.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce a more saturated dihydrofuranone compound.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-3-[(3-Chlorophenyl)methylidene]-5-(2,4-dimethoxyphenyl)-2,3-dihydrofuran-2-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

In biology, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential .

Medicine

In medicine, this compound is explored for its potential as a lead compound in drug development. Its ability to interact with specific molecular targets makes it a candidate for developing new pharmaceuticals .

Industry

In industry, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of (3Z)-3-[(3-Chlorophenyl)methylidene]-5-(2,4-dimethoxyphenyl)-2,3-dihydrofuran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Properties

IUPAC Name

(3Z)-3-[(3-chlorophenyl)methylidene]-5-(2,4-dimethoxyphenyl)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO4/c1-22-15-6-7-16(17(11-15)23-2)18-10-13(19(21)24-18)8-12-4-3-5-14(20)9-12/h3-11H,1-2H3/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGKMVHMAPZQJC-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC3=CC(=CC=C3)Cl)C(=O)O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C2=C/C(=C/C3=CC(=CC=C3)Cl)/C(=O)O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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